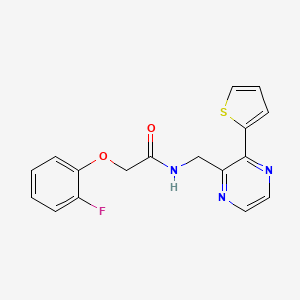

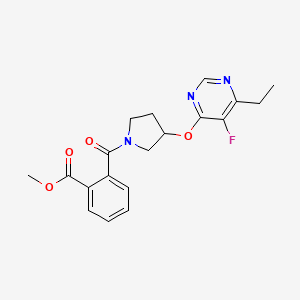

![molecular formula C20H21N3O4 B3009944 5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 869465-41-8](/img/structure/B3009944.png)

5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione" is a heterocyclic compound that belongs to a class of molecules with potential biological activity. The structure of this compound suggests that it contains several fused rings, including a pyrimidine moiety, which is a common feature in many pharmaceuticals. The presence of a furo[3',4':5,6]pyrido[2,3-d]pyrimidine scaffold indicates a complex molecular architecture that could be relevant for interactions with biological targets.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents, as described in the synthesis of biologically active compounds containing pyridine and pyridazine fragments . A catalyst-free one-pot synthesis approach has been developed for the construction of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives, which could be analogous to the synthesis of the compound . Additionally, microwave-assisted conditions have been employed for the efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives, which might offer insights into alternative synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR and IR spectroscopy, mass spectrometry, and sometimes X-ray crystallography . The specific arrangement of atoms within the compound's structure is crucial for its potential biological activity, and the presence of substituents like the ethylphenyl and propyl groups can significantly influence its properties and interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to form 5-arylmethylidene derivatives . They can also react with reagents like hydrazonyl halides to furnish triazine derivatives or with activated unsaturated compounds to yield triazepines, indicating a high level of reactivity and potential for chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which is important for the compound's application in medicinal chemistry. The high mobility of methylene hydrogen atoms in the pyrimidine ring, as mentioned for barbituric acid derivatives, suggests that the compound may have reactive sites that could be exploited in further chemical transformations .

Scientific Research Applications

Synthesis and Chemical Properties

The synthetic methodologies for compounds structurally related to 5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione often involve multicomponent reactions, cyclocondensations, and modifications of pyrimidine derivatives. These strategies enable the introduction of diverse functional groups, enhancing the compounds' chemical and potentially biological properties. For instance, the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and their reduction products has been reported, showcasing the versatility in generating structurally diverse heterocycles from pyrimidine precursors (Tolkunov et al., 2013).

Biological Activities and Applications

Pyridopyrimidine derivatives and closely related compounds have been evaluated for various biological activities, including antimicrobial, antifungal, antitumor, and antiviral effects. For example, novel derivatives synthesized through nucleophilic substitution reactions have been screened for their antibacterial, antifungal, and antitumor activities, indicating the potential of these compounds in developing new therapeutic agents (Shanmugasundaram et al., 2011). Furthermore, specific pyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Structural and Optical Properties

The exploration of the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has provided valuable insights into their potential applications in nonlinear optics (NLO) and optoelectronic technologies. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies have been conducted to understand their photophysical properties and NLO characteristics, indicating the significant NLO character of these molecules, which could be beneficial for high-tech applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects several biochemical pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has shown promising anticancer activity . Other effects include antioxidant activity, dihydrofolate reductase inhibition, type 2 diabetes treatment, antiangiogenic activity, resistance-modifying activity, anti-mycobacterium tuberculosis activity, antibacterial activity, antihypertensive activity, anti-inflammatory activity, anti-allergic activity, antitumor activity, antiviral activity, and hepatoprotective activity .

properties

IUPAC Name |

8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-3-9-23-17-16(18(24)22-20(23)26)14(12-7-5-11(4-2)6-8-12)15-13(21-17)10-27-19(15)25/h5-8,14,21H,3-4,9-10H2,1-2H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIBWZVCTWPUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)CC)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

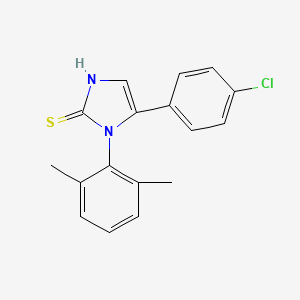

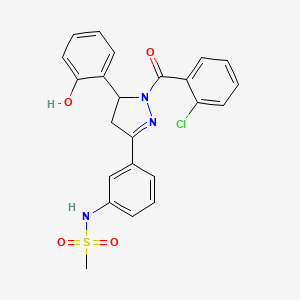

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)

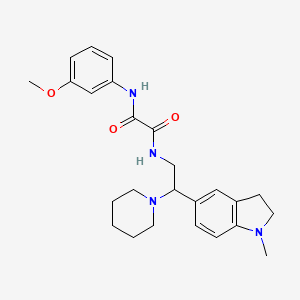

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

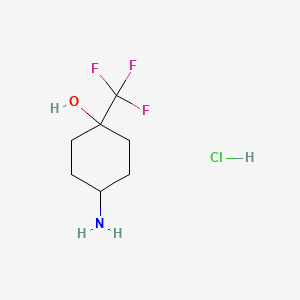

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)